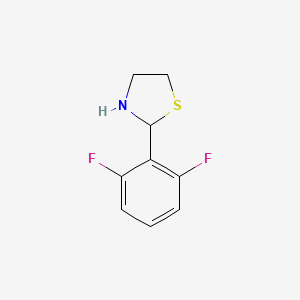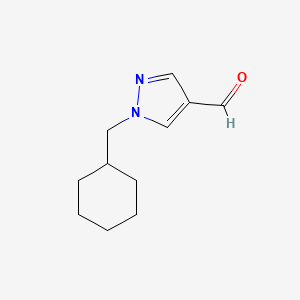
2-(2,6-Difluorophenyl)thiazolidine
Vue d'ensemble
Description
“2-(2,6-Difluorophenyl)thiazolidine”, also known as GSK3787 or Fasnall, is a small molecule inhibitor of FASN (fatty acid synthase), an enzyme that catalyzes the de novo synthesis of fatty acids. It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecule were then evaluated for their antioxidant, anticancer and antimicrobial potential .
Molecular Structure Analysis
The molecular formula of “2-(2,6-Difluorophenyl)thiazolidine” is C9H9F2NS and its molecular weight is 201.24 g/mol .
Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .
Physical And Chemical Properties Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position. The presence of sulfur enhances their pharmacological properties .
Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine derivatives have been recognized for their potential in cancer therapy due to their cytotoxic properties. The 2-(2,6-Difluorophenyl)thiazolidine scaffold can be modified to target specific cancer cell lines, offering a pathway for the development of new anticancer drugs. Researchers have synthesized various thiazolidinone compounds that have shown promising results in inhibiting the growth of tumor cells .
Antidiabetic Agents
The thiazolidine core is a key feature in several antidiabetic medications. Its modification, including the incorporation of the 2,6-difluorophenyl group, has led to the synthesis of compounds with significant hypoglycemic effects. These compounds can act as insulin sensitizers or secretagogues, contributing to the management of diabetes .
Antimicrobial and Antiviral Properties
Compounds based on the 2-(2,6-Difluorophenyl)thiazolidine structure have been studied for their antimicrobial and antiviral activities. They can be designed to disrupt the replication mechanisms of various pathogens, providing a foundation for the development of new antibiotics and antiviral drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolidine derivatives make them candidates for treating inflammatory diseases. By modulating the inflammatory response, these compounds can help in managing conditions like arthritis and asthma .
Neuroprotective Effects
Thiazolidine compounds have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. By preventing neuronal damage, these compounds may help in the management of disorders such as Alzheimer’s and Parkinson’s disease .
Anticonvulsant Uses
The 2-(2,6-Difluorophenyl)thiazolidine framework has been explored for its anticonvulsant properties. These compounds can be used to develop new treatments for epilepsy and other seizure-related disorders .
BRD4 Bromodomain Inhibition
Recent studies have identified the potential of 2-thiazolidinones as inhibitors of the BRD4 bromodomain, which plays a role in gene regulation. This application is particularly relevant in the context of cancer research, where BRD4 inhibitors can be used to modulate the expression of oncogenes .
Dye Chemistry
Thiazolidine derivatives, including those with the 2,6-difluorophenyl group, have found applications in dye chemistry. They can be used to synthesize colorants with specific properties for industrial and research purposes .
Mécanisme D'action
Thiazolidinediones or TZDs, which include “2-(2,6-Difluorophenyl)thiazolidine”, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). They are thus the PPARG agonists subset of PPAR agonists . Zhou et al. described assessing of the quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives as kinase inhibitors for the treatment of colorectal cancer .
Orientations Futures
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPWITSVTLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)


![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)


![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
